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1-Amino-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B020394
CAS No.: 102616-91-1
M. Wt: 149.15 g/mol
InChI Key: KOFUWGOMTZTSTO-UHFFFAOYSA-N
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Description

1-Amino-1H-benzo[d]imidazol-2(3H)-one (CAS 102616-91-1) is a benzimidazole derivative that serves as a versatile building block in medicinal chemistry and drug discovery research. The benzimidazole core is a privileged scaffold in pharmaceutical sciences due to its structural similarity to naturally occurring purines, allowing it to interact effectively with biopolymers in living systems . This specific compound features an amino group at the N-1 position and a carbonyl group at the 2-position, a configuration that influences its electronic properties and hydrogen-bonding capacity, making it a valuable synthon for developing more complex bioactive molecules . Research Applications and Potential: While direct biological data on this specific compound is limited in public literature, its structural framework is associated with a wide spectrum of pharmacological activities. Benzimidazole derivatives are extensively investigated for their: • Antimicrobial Properties: Novel benzimidazole conjugates have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis , as well as fungal strains like Candida albicans . Their mechanism often involves strong binding to microbial receptors, as evidenced by promising molecular docking scores . • Anticancer Potential: The benzimidazole scaffold is a key structure in oncology research . Derivatives have shown potent antiproliferative activity against diverse human tumor cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) carcinomas . The mechanism can involve DNA interaction, enzyme inhibition, and modulation of critical cellular pathways . Usage Note: This product is intended for research and development use only in a laboratory setting. It must be handled by technically qualified personnel. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B020394 1-Amino-1H-benzo[d]imidazol-2(3H)-one CAS No. 102616-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-10-6-4-2-1-3-5(6)9-7(10)11/h1-4H,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFUWGOMTZTSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356096
Record name 3-amino-1H-benzimidazol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102616-91-1
Record name 3-amino-1H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthesis Routes for the Core Scaffold

The formation of the benzimidazolone core is a fundamental step, with various methods developed to achieve this structure, ranging from classical condensation reactions to more modern, efficient approaches.

Condensation Reactions for Benzimidazolone Formation

The most traditional and widely employed method for synthesizing benzimidazole (B57391) derivatives involves the condensation of o-phenylenediamines with various carbonyl-containing compounds. nih.govnih.gov This approach is valued for its straightforwardness. Common reactants for this condensation include carboxylic acids, aldehydes, or their derivatives. nih.govrsc.orgrsc.org The reaction typically requires dehydrating agents or harsh conditions, such as the use of strong acids like hydrochloric acid, p-toluenesulfonic acid, or polyphosphoric acid, to facilitate the cyclization. nih.gov

Numerous catalysts have been explored to improve the efficiency and mildness of these condensation reactions. For instance, nano-zinc sulfide (B99878) (nano-ZnS) has been used as an effective catalyst for the reaction between o-phenylenediamines and substituted aldehydes, offering advantages like high efficiency and mild reaction conditions. nih.gov Other catalytic systems, including MgCl₂·6H₂O and MgI₂, have also been successfully employed to produce 2-substituted benzimidazoles from the condensation of o-phenylenediamines and aldehydes. rsc.org

The reaction mechanism generally involves the initial formation of a Schiff base intermediate by the reaction of one amino group of the o-phenylenediamine (B120857) with the aldehyde. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon, leading to a dihydro-benzimidazole intermediate, which is then oxidized to the final benzimidazole product. rsc.org

Oxidative Ring Closure Approaches

Oxidative cyclization offers an alternative and often milder route to benzimidazole synthesis. nih.gov This method can start from anilines and proceed through an amidine formation followed by an oxidative cyclization. nih.gov Oxidants such as PIDA (phenyliodine diacetate) or copper-mediated oxidation are commonly used to facilitate the ring closure. nih.gov This strategy is particularly useful for creating diverse libraries of benzimidazoles for medicinal chemistry research. nih.gov

Another approach involves the use of molecular oxygen as the terminal oxidant in photooxidative syntheses, which demonstrates broad substrate scope. rsc.org The use of hypervalent iodine as an oxidant in a one-step process from phenylenediamines and aldehydes is noted for its mild conditions and high yields. organic-chemistry.org The mechanism of oxidative ring closure can vary depending on the specific reagents and conditions but generally involves the formation of a key intermediate that readily undergoes cyclization under oxidative conditions. For instance, in some cases, a sulphenyl halide intermediate is proposed to form, which then cyclizes. rsc.org

Multicomponent Reaction Strategies for Diverse Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org This approach is highly efficient and atom-economical, making it attractive for generating libraries of structurally diverse benzimidazole derivatives. researchgate.netscispace.com

An example of an MCR for benzimidazole synthesis involves the one-pot, three-component reaction of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) as a nitrogen source, catalyzed by Fe(III) porphyrin. rsc.org This method proceeds through domino C-N bond formation and cyclization reactions to yield benzimidazole derivatives in high yields under mild conditions. rsc.org Other MCRs might involve the reaction of o-phenylenediamines, aldehydes, and other components like isonitriles, often catalyzed by Lewis acids such as scandium(III) triflate. scispace.com The diversity of the final products can be easily controlled by varying the starting components.

Strategies for Functionalization and Derivatization of 1-Amino-1H-benzo[d]imidazol-2(3H)-one and its Related Scaffolds

Once the core benzimidazolone scaffold is synthesized, further functionalization is often necessary to modulate its properties. Nitration, N-protection/deprotection, acylation, and alkylation are common strategies employed for this purpose.

Nitration and N-Protection/Deprotection Protocols

N-protection is crucial for selectively carrying out reactions on other parts of the molecule without affecting the nitrogen atoms of the benzimidazole core. The choice of protecting group is critical and depends on the subsequent reaction conditions.

Acylation and Alkylation Reactions

Acylation and alkylation reactions are fundamental methods for introducing acyl and alkyl groups, respectively, onto the benzimidazolone scaffold. These reactions are typically carried out to explore structure-activity relationships in medicinal chemistry or to modify the physical properties of the molecule. byjus.commasterorganicchemistry.com

Acylation involves the reaction of the benzimidazolone with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base. byjus.com This reaction can occur at the nitrogen atoms of the benzimidazole ring or at other functional groups, such as an amino substituent. Friedel-Crafts acylation can also be employed to introduce acyl groups onto the aromatic part of the benzimidazolone ring system. byjus.com

Alkylation introduces alkyl groups and is commonly achieved by reacting the benzimidazolone with an alkyl halide in the presence of a base. nih.gov The N-1 position of the benzimidazole ring is a common site for alkylation. nih.gov Similar to acylation, Friedel-Crafts alkylation can be used to attach alkyl groups to the benzene (B151609) ring of the scaffold. byjus.commasterorganicchemistry.com It is important to note that carbocation rearrangements can occur during Friedel-Crafts alkylation, which may lead to the formation of unexpected products. masterorganicchemistry.com

Formation of Schiff Bases and Related Imines

The primary amino group at the N-1 position of this compound serves as a versatile handle for the synthesis of a variety of N-substituted derivatives, most notably Schiff bases (imines). The formation of these compounds typically involves the condensation reaction between the primary amine of the benzimidazolone core and a suitable aldehyde or ketone. orgoreview.comijfmr.com This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. orgoreview.comlumenlearning.com

The reaction is generally acid-catalyzed, with the pH of the reaction medium being a critical factor. lumenlearning.com A slightly acidic environment (around pH 5) is often optimal, as it facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. lumenlearning.comorganicchemistrytutor.com However, highly acidic conditions can be detrimental as they would lead to the protonation of the amine, rendering it non-nucleophilic. lumenlearning.com

A general scheme for the synthesis of Schiff bases from this compound is presented below:

Scheme 1: General Synthesis of Schiff Bases

This compound + R-CHO/R₂C=O ⇌ Schiff Base + H₂O

The versatility of this reaction allows for the introduction of a wide array of substituents (R groups) onto the benzimidazolone scaffold, depending on the choice of the aldehyde or ketone. This has been exploited to synthesize libraries of Schiff base derivatives for various research applications. For instance, the condensation of aminobenzimidazole derivatives with various aromatic aldehydes has been reported to yield the corresponding Schiff bases in good yields. nih.govresearchgate.net

Reactant 1Reactant 2ProductConditionsReference
This compoundAromatic Aldehyde1-(Arylideneamino)-1H-benzo[d]imidazol-2(3H)-oneAcid catalyst, Reflux nih.gov
2-(1-Aminobenzyl)benzimidazoleHeterocyclic/Aromatic CarbonylSchiff BaseEthanol, Acetic acid, Reflux researchgate.net
5-Amino-1H-benzo[d]imidazole-2-thiolAromatic Aldehydes5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiolsMultistep synthesis nih.gov

Regioselective Synthesis and Isomer Formation

The synthesis of substituted benzimidazolones, including this compound, often presents challenges related to regioselectivity and the potential for isomer formation. The benzimidazolone ring system has two nitrogen atoms, and in unsymmetrically substituted precursors, reactions can potentially occur at either nitrogen, leading to a mixture of isomers.

Strategies to achieve regioselective synthesis typically involve the use of starting materials where the desired substitution pattern is pre-determined. For the synthesis of this compound, a key precursor would be an o-phenylenediamine derivative where one of the amino groups is already substituted with the desired amino group.

One of the challenges in the synthesis of aminobenzimidazolones is the potential formation of structural isomers. For example, depending on the synthetic route, the amino group could be introduced at the 1-position, or potentially at the 2-position of the benzimidazole ring, leading to 2-amino-1H-benzo[d]imidazol-1-ol, a tautomeric form. Direct N-amination of benzimidazolone itself can be complex due to the similar reactivity of the two ring nitrogens. acs.org

Recent advances have focused on developing methods that offer high regiocontrol. acs.org For instance, a palladium-catalyzed cascade reaction has been reported for the regioselective construction of benzimidazolones from monosubstituted ureas and 1,2-dihaloaromatic systems. acs.org This method leverages the chemoselectivity of the catalyst to control the C-N bond formation, leading to a single, predictable isomer. acs.org

Synthetic StrategyKey FeaturesOutcomeReference
Cascade C-N CouplingPalladium-catalyzed coupling of monosubstituted ureas with 1,2-dihaloaromatic systems.High regioselectivity in the formation of complex benzimidazolones. acs.org
Oxidative CyclizationCyclization of functionalized phenylureas.Can lead to specific isomers depending on the precursor. acs.org
One-pot Multi-component ReactionReaction of isatin, malononitrile, and 3-aminopyrazole (B16455) on water.Regioselective synthesis of benzo[c]pyrazolo nih.govsciety.orgnaphthyridines. nih.gov

Mechanistic Investigations of Key Synthetic Reactions

Proposed Reaction Pathways for Benzimidazolone Formation

The formation of the benzimidazolone core is a critical step in the synthesis of this compound. Several mechanistic pathways have been proposed, with the specific route often depending on the starting materials and reaction conditions.

A common and well-established method for synthesizing benzimidazolones involves the reaction of an o-phenylenediamine derivative with a carbonyl-containing compound, such as urea, phosgene, or an ester. acs.org In the context of synthesizing this compound, a plausible precursor would be a substituted o-phenylenediamine.

The proposed mechanism for the reaction of o-phenylenediamine with a carbonyl source generally proceeds through the following key steps:

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other reactant (e.g., urea).

Intermediate Formation: This initial attack leads to the formation of a tetrahedral intermediate.

Intramolecular Cyclization: The second amino group of the o-phenylenediamine then undergoes an intramolecular nucleophilic attack on the newly formed carbonyl group (or a derivative thereof), leading to the closure of the five-membered imidazole (B134444) ring.

Dehydration/Elimination: The final step involves the elimination of a small molecule, typically water or ammonia, to yield the stable aromatic benzimidazolone ring system.

Recent studies have explored alternative mechanisms, including those involving oxidative cyclization. nih.gov For instance, the oxidative cyclization of o-(cycloamino)anilines has been shown to proceed via a nitrosobenzene (B162901) intermediate under mild conditions. nih.gov

Intramolecular Cyclization Mechanisms in Imidazole Ring Synthesis

The intramolecular cyclization is the pivotal step in the formation of the imidazole ring of the benzimidazolone scaffold. The mechanism of this ring-closing reaction has been the subject of considerable investigation, with several factors influencing the reaction pathway and efficiency.

In many synthetic routes to benzimidazoles and their derivatives, the intramolecular cyclization is preceded by the formation of an open-chain intermediate. rsc.org For example, the reaction of an o-phenylenediamine with an aldehyde first forms an imine intermediate. mdpi.com This imine then undergoes an intramolecular cyclization to form a 2-substituted-2,3-dihydro-1H-benzimidazole, which can then be oxidized to the corresponding benzimidazole. mdpi.com

The cyclization process is often facilitated by acid or base catalysis. In acidic media, protonation of a carbonyl or imine group can activate it towards intramolecular nucleophilic attack. nih.gov Conversely, in the presence of a base, deprotonation of an amino or amide group can enhance its nucleophilicity, promoting the ring-closing reaction. nih.gov

The nature of the substituents on the aromatic ring and the side chains can also have a significant impact on the cyclization mechanism and the stability of the resulting ring system. Electron-donating groups on the phenyl ring can increase the nucleophilicity of the amino groups, potentially accelerating the cyclization process.

Advanced Structural and Spectroscopic Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced structural and spectroscopic analysis of the specific compound, this compound, is not publicly available. While extensive research exists for the broader class of benzimidazole derivatives, including various isomers and analogues, the specific characterization data required to populate the requested article outline for this particular molecule could not be located.

The standard analytical techniques for the structural elucidation of a novel or synthesized chemical compound, as outlined in the request, would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would be expected to show distinct signals for the protons on the benzene ring, as well as signals for the protons of the amino (-NH₂) and amide (-NH-) groups. The chemical shifts, integration, and coupling patterns of these signals would confirm their connectivity. Similarly, ¹³C NMR would provide signals for each unique carbon atom in the molecule, including the characteristic carbonyl carbon (C=O) of the imidazolone ring and the carbons of the fused benzene ring.

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the molecular formula C₇H₇N₃O. Analysis of the fragmentation pattern would offer further structural insights, revealing stable fragments that are characteristic of the benzimidazolone core.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy: Infrared (IR) spectroscopy would identify the functional groups present in the molecule. Key absorption bands would be expected for the N-H stretching of the amino and amide groups (typically in the 3100-3500 cm⁻¹ region), the C=O stretching of the carbonyl group (around 1650-1750 cm⁻¹), and C=C and C-N stretching vibrations. Ultraviolet-Visible (UV-Vis) spectroscopy would provide information about the electronic transitions within the conjugated system of the molecule, indicating the wavelengths of maximum absorption (λmax).

X-ray Crystallography: This is the definitive method for determining the three-dimensional solid-state structure of a crystalline compound. A successful crystallographic analysis would yield precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal crucial information about the crystal packing, including intermolecular interactions such as hydrogen bonding involving the amino, amide, and carbonyl groups, which govern the supramolecular architecture.

Without access to published experimental results from these analytical methods for this compound, it is not possible to generate a scientifically accurate and detailed article that adheres to the specific requirements of the provided outline. The creation of data tables and in-depth analysis would necessitate speculation, which falls outside the scope of a factual scientific report. Further experimental research and publication are required to provide the specific characterization data for this compound.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure Determination

Molecular Conformation and Dihedral Angle Analysis

The molecular conformation of 1-Amino-1H-benzo[d]imidazol-2(3H)-one is characterized by a largely planar benzimidazolone core. This planarity is a typical feature of the fused bicyclic ring system. Computational studies using Density Functional Theory (DFT) on related benzimidazolone derivatives, such as 2,2'-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetate, have provided insights into the bond lengths and angles of the core structure. For instance, the C=O bond distance in the benzo[d]imidazol-2(3H)-one moiety of this related compound was calculated to be approximately 1.252 Å. nih.gov Such computational approaches are instrumental in predicting the three-dimensional arrangement of atoms in the absence of single-crystal X-ray diffraction data for the specific compound.

The conformation of amino acids and other biomolecules is often described by a set of torsion angles. researchgate.netproteinstructures.comlibretexts.orggonzaga.eduyoutube.com For instance, in peptides, the phi (φ) and psi (ψ) dihedral angles of the backbone are crucial for defining the secondary structure. proteinstructures.comlibretexts.orggonzaga.edu While this compound is not an amino acid, the principle of dihedral angles defining conformational preferences is equally applicable. The dihedral angle of the exocyclic amino group will be a key determinant of its hydrogen bonding capabilities and its interaction with biological macromolecules.

Table 1: Representative Calculated Bond Lengths and Angles for a Benzimidazolone Core Derivative

ParameterBond/AngleCalculated Value
Bond LengthC=O1.252 Å
Bond LengthC8-N9 (imidazole ring)1.351 - 1.354 Å
Bond LengthN7-C8 (imidazole ring)1.339 - 1.343 Å
Bond AngleN-C-N (imidazole ring)~108°
Bond AngleC-N-C (imidazole ring)~109°
Note: Data is based on DFT calculations of related benzimidazole (B57391) and benzimidazolone derivatives and serves as an approximation. nih.govmdpi.com Specific values for this compound would require a dedicated computational study.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Studies and Biomolecular Interactions

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying the stereochemistry of chiral molecules and their interactions with biomolecules. nih.gov While this compound is an achiral molecule in its ground state, it can be utilized in stereochemical studies through the phenomenon of induced circular dichroism (ICD). anu.edu.au ICD occurs when an achiral molecule binds to a chiral environment, such as a protein or a nucleic acid, and subsequently exhibits a CD signal in the absorption bands of the achiral molecule.

The study of interactions between small molecules and DNA is a significant area where CD spectroscopy is employed. nih.govnih.govacs.orgnih.govrsc.org Benzimidazole derivatives, in particular, are known to interact with DNA, and these interactions can be monitored by changes in the CD spectrum of DNA or by the appearance of an ICD signal. nih.govacs.org For instance, studies on novel 1H-benzo[d]imidazole derivatives have demonstrated their binding to DNA, which was characterized using techniques including circular dichroism. nih.govacs.org

When an achiral molecule like this compound interacts with the chiral grooves of DNA, its electronic transitions are perturbed by the asymmetric environment of the DNA helix. This perturbation leads to differential absorption of left and right circularly polarized light, resulting in a measurable ICD signal. The sign and magnitude of the ICD signal can provide valuable information about the binding mode of the small molecule to the DNA, such as intercalation between base pairs or binding to the minor or major groove.

Similarly, the interaction of this compound with proteins can be investigated using CD spectroscopy. If the compound binds to a chiral pocket of a protein, an ICD signal may be observed. Furthermore, the binding of the ligand can induce conformational changes in the protein, which can be detected by monitoring the changes in the protein's own CD spectrum in the far-UV region (for secondary structure) and the near-UV region (for tertiary structure).

In the context of stereochemical studies, derivatives of this compound can be synthesized to be chiral. For such chiral derivatives, CD spectroscopy would be a primary tool for determining their absolute configuration and studying their enantioselective interactions with biological targets. For example, the absolute configurations of chiral aminobenzimidazole-coumaranone conjugates have been determined using electronic circular dichroism in conjunction with TD-DFT calculations. nih.gov

Table 2: Potential Applications of Circular Dichroism in the Study of this compound

ApplicationTechniqueInformation Obtained
Biomolecular BindingInduced Circular Dichroism (ICD)Confirmation of binding to chiral macromolecules (e.g., DNA, proteins).
Information on the binding mode and the chiral environment of the binding site.
Protein Conformational ChangesCircular Dichroism (Far-UV and Near-UV)Detection of changes in the secondary and tertiary structure of a protein upon ligand binding.
Stereochemical Analysis of DerivativesElectronic Circular Dichroism (ECD)Determination of the absolute configuration of chiral derivatives.
Study of enantioselective interactions with biological targets.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study benzimidazole (B57391) derivatives, providing insights into their geometry, vibrational properties, and electronic behavior.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometric optimization. For benzimidazole derivatives, these calculations can predict bond lengths and angles, which often show good agreement with experimental data from X-ray crystallography. mdpi.com For instance, in a study on 2,2'-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetate, the calculated C=O bond distance of the benzo[d]imidazol-2(3H)-one moiety was found to be consistent with X-ray data of structurally similar ketones. mdpi.com The planarity of the benzimidazole ring is also a key feature that can be confirmed through these calculations. mdpi.com

Vibrational frequency analysis, often performed following geometric optimization, predicts the infrared and Raman spectra of the molecule. These theoretical spectra can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to corresponding functional groups. For example, in studies of N-1-sulfonyl substituted benzimidazoles, calculated C-H stretching frequencies showed excellent correlation with experimental FT-IR data. nih.gov

Table 1: Selected Calculated Vibrational Frequencies for Benzimidazole Derivatives

Vibrational Mode Calculated Frequency Range (cm⁻¹) Reference
C-H Stretching (Aromatic) 3211–3104 nih.gov
C-H Stretching (Methyl) 3104–3038 nih.gov
C-H Rocking and Wagging 1590–1015 nih.gov

Note: The table presents a generalized range based on data from related benzimidazole derivatives. Specific values for "1-Amino-1H-benzo[d]imidazol-2(3H)-one" would require a dedicated computational study.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.netwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that influences the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netwikipedia.org

For benzimidazole derivatives, the HOMO is often located over the benzimidazole ring, suggesting that this is the primary site for electron donation. researchgate.net The LUMO, conversely, might be distributed over other parts of the molecule, and the HOMO→LUMO transition can signify an intramolecular charge transfer. researchgate.net

Table 2: Conceptual DFT Global Reactivity Descriptors

Descriptor Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Measures the escaping tendency of an electron from a stable system.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Represents the resistance to change in electron distribution.
Electrophilicity Index (ω) μ² / (2η) Measures the propensity of a species to accept electrons.

Source: Based on general principles of conceptual DFT.

Molecular electrostatic potential (MESP or ESP) mapping provides a visual representation of the charge distribution on the molecule's surface. malayajournal.org It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. malayajournal.org In MESP maps, red-colored regions typically indicate negative electrostatic potential, where the molecule is susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors. malayajournal.org

Quantum chemical calculations can predict various spectroscopic parameters, such as NMR chemical shifts and UV-Vis absorption spectra. Time-dependent DFT (TD-DFT) is a common method for simulating electronic absorption spectra. researchgate.net These calculations can help in interpreting experimental spectra and understanding the electronic transitions occurring within the molecule. For example, the calculated absorption maxima (λmax) can be correlated with the HOMO-LUMO energy gap. researchgate.net

Similarly, DFT can be used to calculate 1H and 13C NMR chemical shifts. nih.gov By comparing the calculated shifts with experimental data, researchers can confirm the proposed structure of a synthesized compound. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scispace.com This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. scispace.comnih.gov For benzimidazole derivatives, docking studies have been performed to investigate their interactions with various biological targets, such as enzymes and DNA. nih.govresearchgate.net These studies can identify key amino acid residues in the binding pocket that form hydrogen bonds or other interactions with the ligand, providing insights into the structural basis of its biological activity. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex. nih.gov While docking provides a static snapshot of the binding pose, MD simulations can track the movements of the atoms in the complex over time, offering insights into the stability of the binding and the conformational changes that may occur upon ligand binding. nih.gov For benzimidazole derivatives, MD simulations have been used to confirm the stability of docked poses and to analyze the root mean square deviation (RMSD) of the protein backbone, which indicates the stability of the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Applications in Molecular Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govscirp.org These models are built by identifying molecular descriptors (physicochemical, topological, electronic, etc.) that are related to the activity of the compounds. nih.gov Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govnih.gov

For benzimidazole derivatives, QSAR studies have been conducted to model their activity against various targets, such as Mycobacterium tuberculosis. scirp.org These studies have identified descriptors like chemical potential, polarizability, and lipophilicity as being important for the biological activity of these compounds. scirp.org

Machine learning (ML) is increasingly being applied in drug discovery and molecular design. researchgate.net ML algorithms can be trained on large datasets of molecules and their properties to learn complex structure-activity relationships that may not be captured by traditional QSAR models. researchgate.net These models can then be used for tasks such as virtual screening, de novo drug design, and property prediction. While specific applications of ML to "this compound" are not yet widely reported, the general trend in the field suggests that these methods hold significant promise for the future design of novel benzimidazole-based compounds.

Computational Prediction of Specialized Properties (e.g., Energetic Properties, Non-Linear Optics)

Computational methods can also be used to predict specialized properties of molecules. For example, DFT calculations can be used to predict the non-linear optical (NLO) properties of benzimidazole derivatives. nih.govresearchgate.net NLO materials have applications in technologies such as telecommunications and optical data storage. acs.org The hyperpolarizability (β) of a molecule is a key parameter that determines its NLO response, and this can be calculated using DFT. acs.org Studies on some benzimidazole derivatives have shown that they possess significant NLO properties, making them interesting candidates for materials science applications. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 1 Amino 1h Benzo D Imidazol 2 3h One Derivatives

Impact of Substituent Position and Nature on Biological Potency Across Various Targets

The biological activity of benzimidazole (B57391) derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. SAR analyses consistently show that modifications at the N-1, C-2, C-5, and C-6 positions are pivotal in determining the pharmacological profile of these compounds. nih.gov

The N-1 position of the benzimidazole ring is a critical handle for modulating activity. For instance, in a series of 2-amino-benzimidazole derivatives designed as PqsR inhibitors for Pseudomonas aeruginosa, the introduction of a methyl group at the N-1 position (to give a 1-methyl-1H-benzo[d]imidazol-2-amine derivative) resulted in a 15-fold increase in potency compared to the parent compound. acs.org This highlights the significant impact even a small alkyl substituent at this position can have on biological efficacy. Furthermore, studies on other benzimidazole series have shown that incorporating a benzyl (B1604629) group at the N-1 position can enhance anti-inflammatory action. nih.gov

Substituents at the C-2 position profoundly influence the interaction of these molecules with their biological targets. In the development of anticancer agents targeting human topoisomerase I, the electronic properties of substituents on a C-2 phenyl ring were investigated. nih.gov Both electron-donating groups (like dimethoxy and diethoxy) and electron-withdrawing groups (like trifluoromethyl) were explored, indicating that a range of electronic profiles can be accommodated and fine-tuned to optimize activity. nih.gov For anti-inflammatory benzimidazoles, the activity was found to be inversely related to the length of a linker connecting a carboxyl group to the C-2 position of the benzimidazole core. nih.gov

The benzene (B151609) portion of the benzimidazole core, specifically the C-5 and C-6 positions, also offers a valuable site for modification. In one study of 1,2,6-trisubstituted benzimidazoles, the anti-inflammatory activity was found to be primarily dependent on the nature of the group substituted at the C-6 position. nih.gov Similarly, in the pursuit of novel anticancer agents, various functional groups at the C-5 position of the 1H-benzo[d]imidazole core were evaluated, leading to the identification of potent topoisomerase I inhibitors. acs.org

The following table summarizes the observed impact of substitutions at various positions on the biological activity of benzimidazole derivatives.

PositionSubstituent TypeImpact on Biological ActivityTarget/Activity
N-1 Methyl15-fold increase in potencyPqsR Inhibition
N-1 BenzylEnhanced activityAnti-inflammatory
C-2 Substituted PhenylModulates potency based on electronic effectsTopoisomerase I Inhibition
C-2 Carboxylic acid with linkerActivity inversely related to linker lengthAnti-inflammatory
C-6 Various groupsActivity primarily dependent on substituentAnti-inflammatory
C-5 Cyano and other groupsModulates potencyTopoisomerase I Inhibition

This table is generated based on data from multiple benzimidazole derivative studies to illustrate general SAR principles.

Modifications to the Benzimidazole Core and Attached Functional Groups

Beyond simple substitution, the strategic modification of the core heterocyclic system and its key functional groups through bioisosteric replacement is a powerful tool in drug design. drughunter.com A bioisostere is a functional group or molecule that shares similar physicochemical or topological properties with another, allowing it to be exchanged to improve potency, selectivity, or pharmacokinetic properties while maintaining the desired biological activity. drughunter.comcambridgemedchemconsulting.com

A prominent example of core modification involves the replacement of a quinazolin-4(3H)-one headgroup with a 1H-benzo[d]imidazol-2-amine moiety in a series of PqsR antagonists. This modification of the core heterocycle led to a new series of compounds with significantly improved potency. acs.org This demonstrates that the benzimidazole scaffold can serve as a superior alternative to other heterocyclic systems.

The functional groups attached to the 1-Amino-1H-benzo[d]imidazol-2(3H)-one core, namely the amino group (-NH2) at N-1 and the carbonyl group (C=O) at C-2, are prime candidates for bioisosteric replacement. The C-2 carbonyl group is part of an amide-like structure within the ring. Amide bioisosteres are frequently used to enhance metabolic stability and modulate physicochemical properties. nih.gov Common replacements for an amide or lactam include five-membered heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. drughunter.comnih.gov These rings can mimic the hydrogen bonding capabilities and dipole moment of the original amide bond. nih.gov For example, replacing a hydrazide at the C-2 position has been shown to result in broad-spectrum antibacterial and antifungal activity. researchgate.net

The N-1 amino group can also be modified. For instance, Grimm's Hydride Displacement Law suggests the interchangeability of groups like -NH2, -OH, -CH3, and -F in certain contexts. estranky.sk More advanced bioisosteric replacements for amines could include motifs like trifluoroethylamine, which can alter basicity and improve metabolic stability. drughunter.com

The table below lists potential bioisosteric replacements for the key functional groups of the this compound scaffold.

Original Functional GroupPositionPotential Bioisosteric Replacement(s)Rationale for Replacement
Amide/Lactam (C=O at C-2) C-21,2,4-Oxadiazole, 1,3,4-Oxadiazole, 1,2,3-TriazoleImprove metabolic stability, modulate physicochemical properties, mimic H-bonding. nih.gov
Amide/Lactam (C=O at C-2) C-2HydrazideConfer antibacterial/antifungal activity. researchgate.net
Amino (-NH2) N-1Hydroxyl (-OH), Methyl (-CH3)Classical bioisosteres that can alter H-bonding and lipophilicity. estranky.sk
Amino (-NH2) N-1TrifluoroethylamineDecrease basicity, enhance metabolic stability. drughunter.com

This table presents conceptually common bioisosteric replacement strategies in medicinal chemistry.

Stereochemical Influences on Activity of Chiral Derivatives

When a chiral center is introduced into a drug molecule, the resulting enantiomers often exhibit different biological activities, potencies, and metabolic profiles. This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

A compelling demonstration of stereochemical influence is found in a study of N-1 substituted quinoxaline-2,3-diones, a scaffold that is a close structural analog of benzo[d]imidazol-2(3H)-ones. ebi.ac.uk A racemic compound, 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione (QXAA), was synthesized and found to inhibit [3H]AMPA binding. ebi.ac.uk Subsequently, the individual R- and S-enantiomers were prepared via asymmetric synthesis. The S-isomer proved to be dramatically more potent than the R-isomer, with IC50 values of 0.23 µM and 38 µM, respectively, in binding assays. This represents a 160-fold difference in potency based solely on the stereochemistry at the alpha-carbon of the amino acid side chain. ebi.ac.uk In a functional assay, the difference was even more pronounced, with the S-isomer showing an EC50 of 3 µM while the R-isomer's EC50 was greater than 1000 µM. ebi.ac.uk

This pronounced enantioselectivity underscores the importance of controlling stereochemistry during the design and synthesis of derivatives of this compound, especially when chiral substituents are introduced at the N-1 position or elsewhere on the molecule. Another strategy involving stereochemistry is the use of deuterium (B1214612) to replace hydrogen at a chiral center prone to epimerization, which can enhance the compound's stability without losing efficacy. cambridgemedchemconsulting.com

The following table illustrates the dramatic effect of stereochemistry on the biological activity of the closely related quinoxaline-2,3-dione derivatives.

CompoundStereochemistry[3H]AMPA Binding IC50 (µM)Functional Assay EC50 (µM)
S-isomer of QXAA S0.233
R-isomer of QXAA R38>1000

Data from J. Med. Chem. 1993, 36, 18, 2676–2685. ebi.ac.uk

Mechanistic Insights into Biological Activities

Mechanisms of Antimicrobial and Anti-biofilm Action

Currently, there is no specific information in the scientific literature concerning the mechanisms of antimicrobial or anti-biofilm action for 1-Amino-1H-benzo[d]imidazol-2(3H)-one. While the broader benzimidazole (B57391) scaffold is a component of various antimicrobial and anti-biofilm agents, the specific activity and mechanistic pathways for the 1-amino derivative have not been documented. nih.govnih.gov

Targeting Bacterial Cell Division (e.g., FtsZ protein)

A primary target for antibacterial benzimidazole derivatives is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial prokaryotic cytoskeletal protein that polymerizes at the site of cell division to form the Z-ring, which is essential for bacterial cytokinesis. biorxiv.org Inhibition of FtsZ assembly disrupts cell division, leading to filamentation and eventual cell death.

Certain substituted benzimidazole derivatives have been identified as potent inhibitors of FtsZ. For instance, the compound N-(4-sec-butylphenyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole-4-carboxamide (BT-benzo-29) has been shown to stall bacterial division by directly inhibiting FtsZ assembly. nih.gov It binds to FtsZ with a dissociation constant of 24 ± 3 μM, inhibiting both its polymerization and GTPase activity. nih.gov Docking studies suggest this binding occurs at the C-terminal domain near the T7 loop. nih.gov This mechanism leads to the rapid disassembly of the Z-ring in bacteria like Bacillus subtilis. nih.gov Similarly, other studies have noted that 2,5,6-trisubstituted benzimidazoles can exhibit antitubercular activity by targeting FtsZ. nih.gov

Interference with Bacterial Regulatory Pathways (e.g., (p)ppGpp synthetases/hydrolases, pyruvate kinases)

Beyond cell division, benzimidazole derivatives may also interfere with key bacterial regulatory and metabolic pathways. Molecular docking studies on certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have suggested potential interactions with enzymes crucial for bacterial survival and adaptation. nih.gov These potential targets include:

(p)ppGpp synthetases/hydrolases: These enzymes are central to the bacterial stringent response, a stress-response pathway that allows bacteria to adapt to harsh conditions like nutrient deprivation. Inhibition of these enzymes would compromise bacterial survival.

Pyruvate kinases: These enzymes play a key role in the final step of glycolysis. medchemexpress.com While many inhibitors target the human isoform PKM2 for cancer therapy, bacterial pyruvate kinases are also viable antibacterial targets. nih.govnih.gov Disrupting this enzyme's function would cripple the bacterium's central carbon metabolism.

These interactions highlight a multi-targeted antibacterial potential for the benzimidazole scaffold. nih.gov

Inhibition of Biofilm Formation and Disruption of Mature Biofilms

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. nih.govnih.gov Several benzimidazole derivatives have demonstrated significant activity in preventing biofilm formation and disrupting established biofilms.

One such molecule, 5-methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole, referred to as antibiofilm compound 1 (ABC-1), effectively inhibits biofilm formation across a broad spectrum of both Gram-negative and Gram-positive pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. nih.govresearchgate.net Notably, ABC-1 exerts its effect at nanomolar concentrations without inhibiting bacterial growth, suggesting it interferes with signaling or matrix production pathways rather than viability. nih.govresearchgate.net

Other derivatives act by interfering with quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. For example, certain 1H-benzo[d]imidazole compounds act as antagonists of the PqsR receptor in P. aeruginosa, a key regulator in the pqs QS system, thereby inhibiting biofilm maturation and the production of virulence factors like pyocyanin. acs.org

Compound Target Organism(s) Mechanism/Effect Effective Concentration
ABC-1P. aeruginosa, V. cholerae, S. aureusBroad-spectrum biofilm formation inhibitorIC50: 45.9 nM (P. aeruginosa), 32.3 nM (V. cholerae) researchgate.net
Compound 6fP. aeruginosaPqsR antagonist, inhibits biofilm maturationIC50: 70 nM acs.org

Mechanistic Basis of Antineoplastic Effects

The benzimidazole structure is a key component of various anticancer agents, acting through several distinct mechanisms to inhibit the growth and proliferation of cancer cells.

Modulation of Tyrosine Kinase Signaling Pathways

Tyrosine kinases are critical enzymes in cellular signaling pathways that control cell growth, differentiation, and survival. nih.gov Dysregulation of these kinases is a common feature of many cancers, making them prime targets for therapeutic intervention. nih.gov

Hybrid molecules incorporating the 1H-benzo[d]imidazole motif have been developed as potent tyrosine kinase inhibitors (TKIs). nih.gov For example, a series of benzimidazole-benzylidenebenzohydrazide hybrids has demonstrated significant cytotoxic effects against various cancer cell lines. Specific compounds from this series act as multi-targeted kinase inhibitors, potently inhibiting key enzymes such as EGFR, HER2, and CDK2, with some also showing activity against mTOR. nih.gov The mechanism of action involves inducing cell cycle arrest and apoptosis, which is associated with the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic Bcl-2. nih.gov

DNA Intercalation and Topoisomerase Inhibition

Another major antineoplastic mechanism for benzimidazole derivatives involves the disruption of DNA replication and integrity. This is often achieved by inhibiting topoisomerases, enzymes that resolve topological stress in DNA during processes like replication and transcription. wikipedia.orgnih.gov

Certain novel 1H-benzo[d]imidazoles (BBZs) have been identified as potent inhibitors of human topoisomerase I (Hu Topo I). nih.govacs.org The proposed mechanism involves the molecule binding to DNA, often by intercalating between base pairs. nih.govacs.org This binding stabilizes the transient complex formed between topoisomerase and DNA, preventing the enzyme from re-ligating the DNA strand it has cleaved. wikipedia.orgacs.org This leads to an accumulation of DNA strand breaks, which triggers cell cycle arrest (commonly at the G2/M phase) and ultimately apoptosis. nih.govacs.org Some benzoxanthone derivatives have also been shown to inhibit topoisomerase II and act as DNA cross-linking agents. nih.gov

Compound Class Target Enzyme Mechanism of Action Cellular Effect
Benzimidazole-benzylidenebenzohydrazide hybridsEGFR, HER2, CDK2, mTORInhibition of kinase activityCell cycle arrest, apoptosis nih.gov
1H-benzo[d]imidazoles (BBZs)Human Topoisomerase IStabilization of enzyme-DNA complex, prevention of DNA re-ligationDNA strand breaks, G2/M cell cycle arrest acs.org

Anti-inflammatory Mechanisms (e.g., COX, 5-lipoxygenase, TRPV-1 antagonism)

The benzimidazole scaffold has also been utilized to develop agents with anti-inflammatory and analgesic properties. A key target in this area is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

TRPV1 is a non-selective cation channel primarily expressed in sensory neurons that is activated by noxious stimuli, including heat, acid, and capsaicin. mdpi.comnih.gov It plays a crucial role in pain sensation and neurogenic inflammation. mdpi.com Antagonizing this channel is a promising strategy for developing new pain treatments. wikipedia.org

A class of potent and selective TRPV1 antagonists has been developed based on a benzo[d]imidazole platform. nih.gov Optimization of this chemical series led to the discovery of mavatrep, which effectively antagonizes capsaicin-induced calcium influx in cells expressing human TRPV1 channels with an IC50 value of 4.6 nM. This compound demonstrated significant efficacy in preclinical models of inflammatory pain. nih.gov The mechanism involves blocking the ion channel, thereby preventing the transmission of pain signals from the periphery. wikipedia.org Information regarding the specific inhibition of cyclooxygenase (COX) or 5-lipoxygenase by this compound is not prominently featured in the reviewed literature.

Metabolic Pathways Affecting Biological Activity (e.g., Glucuronidation)

Specific data on the metabolic pathways, including glucuronidation, for this compound are not present in the provided search results.

Research on structurally related compounds, such as 1-hydroxy-1H-benzo[d]imidazol-2(3H)-one derivatives, indicates that they undergo phase II glucuronidation, with the 1-hydroxyl group being the most probable site for this metabolic process. nih.gov General studies on compounds containing an imidazole (B134444) ring have identified specific UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A4, UGT2B4, and UGT2B7, as responsible for N-glucuronidation and O-glucuronidation. nih.govhelsinki.fi However, this information is general to the broader class of imidazole-containing xenobiotics and does not specifically describe the metabolic fate of this compound. Without direct experimental evidence, the metabolic profile of the target compound remains uncharacterized.

Specialized Research Applications and Future Directions

Research in Energetic Materials Based on Benzimidazolones and their Derivatives

The benzimidazolone core is a subject of growing interest in the field of energetic materials. mdpi.com By incorporating specific functional groups, known as "energetic" substituents (e.g., nitro -NO2, amino -NH2, or azido -N3), the stable benzimidazolone structure can be transformed into a high-energy molecule. mdpi.com Theoretical studies and experimental syntheses have demonstrated that these derivatives can exhibit detonation properties superior to those of conventional explosives like 2,4,6-trinitrotoluene (TNT). mdpi.comrsc.org

Research focuses on the strategic placement and combination of these substituents to optimize performance characteristics such as detonation velocity, detonation pressure, and thermal stability. mdpi.comnih.gov For instance, the introduction of nitro groups tends to increase the explosive power, while amino groups can enhance thermal stability and reduce sensitivity, a critical factor for the safe handling of such materials. mdpi.com

One study detailed the synthesis of 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one, a derivative of the parent compound, through nitration of 5-amino-1H-benzo[d]imidazol-2(3H)-one. rsc.org Theoretical calculations for this compound indicated significant energetic potential. rsc.org Another investigation into 4,6-dinitrobenzimidazol-2-one derivatives showed that the addition of energetic groups could yield materials with properties comparable to or even surpassing those of well-known explosives like RDX and HMX. mdpi.com These findings highlight the benzimidazolone scaffold as a promising platform for designing a new generation of both primary and secondary explosives with tailored properties. mdpi.comresearchgate.net

Table 1: Comparative Detonation Properties of Benzimidazolone Derivatives and Standard Explosives
CompoundCalculated Detonation Velocity (D, km/s)Calculated Detonation Pressure (P, GPa/kbar)Reference
5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one7.7827.05 GPa rsc.org
4,6-dinitrobenzimidazol-2-one (Ex0)8.38312.41 kbar mdpi.com
TNT (Standard Reference)~6.9 - 7.21~210 - 22.49 GPa mdpi.comrsc.org
RDX (Reference)8.7338 kbar mdpi.com
HMX (Reference)9.1393 kbar mdpi.com

Advanced Material Science Investigations (e.g., Non-Linear Optical Properties)

The benzimidazole (B57391) framework is also being explored for its applications in advanced material science, particularly in the realm of non-linear optics (NLO). mdpi.com Organic materials with high NLO behavior are sought after for applications in photonics and optoelectronics, including frequency conversion and optical switching. Benzimidazole and its derivatives have been identified as promising candidates due to their unique electronic structure. researchgate.net

Research in this area involves designing and synthesizing benzimidazole derivatives with specific donor-π-acceptor architectures to enhance their NLO response. nih.gov Density Functional Theory (DFT) calculations are often employed to predict and understand the molecular properties that govern NLO activity, such as dipole moments and polarizability. nih.govacs.org Studies have shown that strategic substitution on the benzimidazole ring system can significantly influence these properties, making it possible to tailor molecules for specific NLO applications. nih.gov Beyond NLO, the thermal stability and electron-transporting capabilities of the benzimidazole scaffold make it a valuable component in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). nbinno.com

Innovative Strategies for Drug Lead Discovery and Optimization

The benzimidazole ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This distinction is due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govdocumentsdelivered.com This versatility has made 1-Amino-1H-benzo[d]imidazol-2(3H)-one and its relatives foundational structures for the discovery and optimization of new drug leads across various therapeutic areas. researchgate.net

Innovative strategies in drug discovery leverage this scaffold to design potent and selective inhibitors for specific biological targets. Recent research has yielded promising results:

Anticancer Agents: Scientists have synthesized novel 1H-benzo[d]imidazole derivatives that act as multi-kinase inhibitors, targeting enzymes like EGFR, HER2, and CDK2, which are crucial in cancer cell proliferation. nih.govnih.gov Certain compounds have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range. nih.govresearchgate.net Further studies have identified derivatives that inhibit human topoisomerase I and induce cell cycle arrest and apoptosis in cancer cells, showing potent growth inhibition (GI50) at sub-micromolar concentrations. acs.orgnih.gov

Antimicrobial Agents: The benzimidazolone core has been used to develop new antibacterial, antifungal, and antituberculosis agents. nih.gov In one study, researchers developed a series of 1H-benzo[d]imidazole derivatives that act as potent antagonists of the PqsR protein, a key regulator of virulence in the bacterium Pseudomonas aeruginosa. acs.org

Antiviral Research: The benzimidazole scaffold has been investigated for the development of agents against viruses such as RSV and HIV. mdpi.comnih.gov

The process of lead optimization often involves modifying the substituents on the benzimidazole ring to enhance potency, selectivity, and pharmacokinetic properties. acs.org Computational methods, including molecular docking, are frequently used to predict how these modifications will affect the binding of the molecule to its target protein, guiding the synthesis of more effective drug candidates. nih.govnih.gov

Table 2: Selected Biological Activities of Benzimidazole Derivatives
Compound Class/DerivativeBiological Target/ActivityReported Potency (IC50/GI50)Therapeutic AreaReference
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids (e.g., 6h, 6i)Multi-kinase inhibitors (EGFR, HER2, CDK2, mTOR)IC50: 7.82 to 21.48 μMAnticancer nih.govnih.gov
1H-benzo[d]imidazole derivatives (e.g., 11a, 12a, 12b)Human Topoisomerase I inhibitorsGI50: 0.16 to 3.6 μMAnticancer acs.org
6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl derivative (6f)PqsR antagonist in P. aeruginosaIC50: 70 nMAntibacterial acs.org

Conclusion

Prospects for Future Academic and Pre-clinical Research Directions

Given the lack of existing data, the future research prospects for 1-Amino-1H-benzo[d]imidazol-2(3H)-one are entirely open and represent a potential area for novel investigation. The well-established and diverse biological activities of the benzimidazolone core structure provide a strong rationale for exploring this particular derivative.

Future academic research could initially focus on the following key areas:

Development of Synthetic Pathways: A primary and essential step would be to establish a reliable and efficient synthetic route to produce This compound . Methodologies for the synthesis of other benzimidazolone derivatives could serve as a starting point for developing a novel synthetic strategy. organic-chemistry.org This would likely involve multi-step reactions, potentially starting from appropriately substituted nitroaniline or phenylenediamine precursors.

Chemical Characterization: Once synthesized, comprehensive characterization of the compound's structural and physicochemical properties would be crucial. This would involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Initial Biological Screening: Following synthesis and characterization, the compound could be subjected to a broad range of in vitro biological assays to identify any potential pharmacological activity. Based on the known activities of related benzimidazole (B57391) compounds, initial screening could target areas such as:

Anticancer activity against various cell lines. nih.gov

Antimicrobial and antifungal properties.

Antiviral efficacy, particularly against viruses like HIV. nih.gov

Enzyme inhibition assays for targets relevant to various diseases.

Should initial screenings yield promising results, pre-clinical research could then be pursued. This would involve more in-depth studies into its mechanism of action, structure-activity relationships (SAR) by synthesizing and testing related derivatives, and preliminary in vivo studies in animal models to assess its potential as a therapeutic agent. The exploration of This compound represents an untapped area within the broader field of medicinal chemistry, holding potential for the discovery of new bioactive molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Amino-1H-benzo[d]imidazol-2(3H)-one, and how can reaction conditions be optimized for yield improvement?

  • Methodology :

  • Condensation reactions : Reacting 1,2-diaminobenzene with cyanogen bromide or urea under acidic conditions (e.g., HCl) at reflux temperatures .
  • Substitution reactions : Alkylation of benzimidazol-2-one precursors with alkyl halides in the presence of tetra-n-butylammonium bromide (phase-transfer catalyst) under mild conditions (e.g., 50–60°C) .
  • Optimization strategies :
  • Solvent selection (ethanol or dichloromethane) to enhance solubility and reaction efficiency .
  • Catalytic systems: Use of copper(I) catalysts for asymmetric synthesis or manganese(IV) oxide for oxidation steps to improve regioselectivity .
  • Yield monitoring : Thin-layer chromatography (TLC) to track reaction progress and column chromatography for purification .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound derivatives?

  • Methodology :

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing NH2_2 groups at δ 5.8–6.2 ppm) .
  • IR spectroscopy : Identification of NH stretching (3200–3400 cm1^{-1}) and carbonyl vibrations (1650–1700 cm1^{-1}) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) for molecular ion validation and fragmentation pattern analysis .

Advanced Research Questions

Q. How can computational methods like molecular docking and ADMET analysis be integrated into the design of this compound derivatives for targeted kinase inhibition?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to kinase domains (e.g., EGFR). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms .
  • ADMET profiling : Tools like SwissADME to predict pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration) and toxicity endpoints (e.g., Ames test for mutagenicity) .
  • Validation : Correlate docking scores with in vitro IC50_{50} values from kinase inhibition assays (e.g., EGFR inhibition IC50_{50} = 0.8–2.4 µM for derivatives in Table 1 of ).

Q. What strategies are employed to resolve contradictions in biological activity data among structurally similar this compound analogs?

  • Methodology :

  • Structural diversification : Introduce substituents at R1–R6 positions (Table 1, ) to test SAR hypotheses (e.g., electron-withdrawing groups at R2 enhance EGFR affinity).
  • Crystallographic analysis : Compare unit cell parameters (e.g., chain-length effects on symmetry: monoclinic vs. triclinic systems ).
  • Biological replicates : Repeat cytotoxicity assays (e.g., MTT assays) under standardized conditions to minimize variability .

Q. How do variations in alkyl chain length at the N1 position influence the crystallographic packing and solubility of this compound derivatives?

  • Methodology :

  • Crystallography : X-ray diffraction studies reveal that longer alkyl chains (e.g., dodecyl vs. octyl) induce greater van der Waals interactions, leading to denser packing (Table 1, ).
  • Solubility testing : Measure logS values in polar (e.g., DMSO) and non-polar solvents. Derivatives with C12 chains exhibit logS = −4.2 in water vs. −3.5 for C8 analogs .
  • Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points (e.g., C12 derivatives melt at 120–125°C vs. 95–100°C for C8) .

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Reactant of Route 1
1-Amino-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
1-Amino-1H-benzo[d]imidazol-2(3H)-one

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